Clausine D

Vue d'ensemble

Description

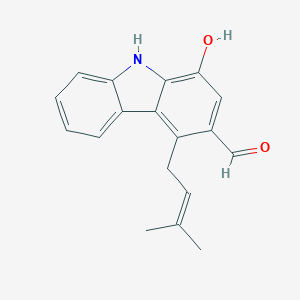

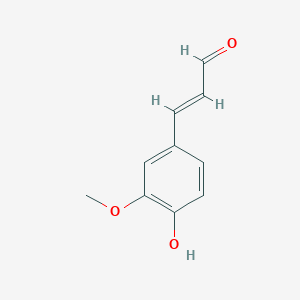

Clausine D is a natural product found in Clausena lansium and Clausena excavata . It is a 4-prenylcarbazole alkaloid .

Synthesis Analysis

The total synthesis of this compound involves a Diels−Alder reaction between an imine quinone and cyclic diene, allowing for the subsequent construction of the carbazole core in a regiospecific manner . The stereochemistry of the natural products is also discussed .Molecular Structure Analysis

This compound has a molecular formula of C18H17NO2 . It contains a total of 40 bonds; 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyrrole .Chemical Reactions Analysis

The key step in the synthesis of this compound involves a Diels−Alder reaction between an imine quinone and cyclic diene . This allows for the subsequent construction of the carbazole core in a regiospecific manner .Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .Applications De Recherche Scientifique

Activité anticancéreuse

La Clausine D a été identifiée comme un composé présentant des propriétés anticancéreuses potentielles. Des études suggèrent que la this compound, isolée du genre Clausena, exerce des effets antiplaquettaires en inhibant la formation de thromboxane A2 . Ce mécanisme peut contribuer à son activité anticancéreuse, car l'agrégation plaquettaire joue un rôle dans la métastase tumorale.

Anti-agrégation plaquettaire

L'activité d'anti-agrégation plaquettaire de la this compound est significative dans la prévention de la thrombose. Il faut une concentration plus élevée (150 µM) pour produire une inhibition presque complète de l'agrégation plaquettaire induite par le collagène . Cette application est cruciale dans la recherche cardiovasculaire, où la prévention des caillots sanguins peut sauver des vies.

Recherche pharmacologique

En pharmacologie, la capacité de la this compound à inhiber l'agrégation plaquettaire la positionne comme un candidat pour le développement de nouveaux agents thérapeutiques . Son efficacité et son profil de sécurité font l'objet de recherches en cours, avec le potentiel pour la this compound d'être utilisée dans le traitement des troubles liés à une agrégation plaquettaire anormale.

Études biochimiques

Le rôle de la this compound dans les voies biochimiques, en particulier celles impliquant la concentration de calcium dans les plaquettes, est un sujet d'intérêt . Comprendre ses interactions biochimiques peut conduire à des éclaircissements sur les processus cellulaires et le développement de traitements ciblés.

Mécanisme D'action

Target of Action

Clausine D, a 4-prenylcarbazole alkaloid , primarily targets platelets . Platelets are small, irregularly shaped anuclear cells that play a crucial role in blood clotting. When blood vessels are damaged or injured, platelets rush to the site of injury and form aggregates to stop the bleeding .

Mode of Action

This compound interacts with its primary targets, the platelets, by inhibiting their aggregation . This interaction results in a significant antiplatelet effect .

Biochemical Pathways

It is known that the compound’s antiplatelet effect is due to the inhibition of the formation of thromboxane a2 . Thromboxane A2 is a substance made by platelets that causes blood clotting and constriction of blood vessels.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as strokes and heart attacks.

Orientations Futures

While specific future directions for Clausine D research are not available from the search results, this compound and related compounds have been the subject of ongoing research due to their bioactive properties . Further studies could focus on exploring its potential therapeutic applications and refining its synthesis process.

Analyse Biochimique

Biochemical Properties

Clausine D interacts with various biomolecules, particularly enzymes and proteins, in biochemical reactions. It has been found to have a significant antiplatelet effect, which can aid in preventing blood clot formation . This suggests that this compound may interact with enzymes and proteins involved in the coagulation cascade.

Cellular Effects

This compound has been shown to have various effects on cells. It has been found to have significant antiplatelet aggregation activity , suggesting that it can influence cell function, particularly in platelets. It may impact cell signaling pathways related to platelet aggregation, as well as gene expression and cellular metabolism related to this process .

Molecular Mechanism

Its antiplatelet aggregation activity suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in the coagulation cascade . This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its biochemical properties and cellular effects, it is reasonable to speculate that this compound may have long-term effects on cellular function, particularly in relation to platelet aggregation .

Metabolic Pathways

Given its biochemical properties, it is likely that this compound interacts with enzymes or cofactors in certain metabolic pathways .

Propriétés

IUPAC Name |

1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKXALRNLUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162200 | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142846-95-5 | |

| Record name | Clausine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

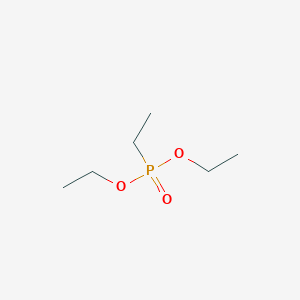

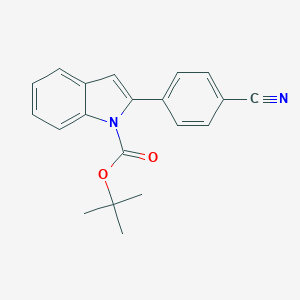

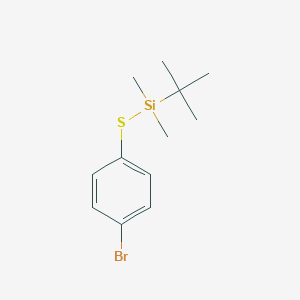

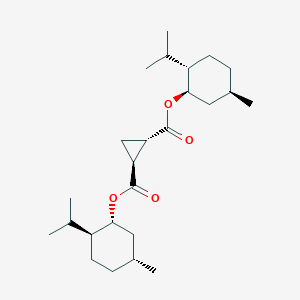

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of Clausine D?

A: this compound, a 4-prenylcarbazole alkaloid, has demonstrated significant antiplatelet aggregation activity. [] This suggests its potential as a therapeutic agent for conditions where blood clotting is a concern.

Q2: Where is this compound found in nature?

A: this compound has been isolated from the stem bark of the Clausena excavata plant. [] This plant is known to contain various bioactive compounds, and the discovery of this compound highlights its potential as a source of novel medicinal agents.

Q3: What other carbazole alkaloids are found alongside this compound in Clausena species, and what are their potential medical applications?

A: Besides this compound, other carbazole alkaloids like Clausine F, 6-methoxyheptaphylline, mafaicheenamine C, and claulansine G have been identified in Clausena plants. [, ] These alkaloids, particularly a combination of this compound, 6-methoxyheptaphylline, and either mafaicheenamine C or claulansine G, are being investigated for their potential as antineoplastic agents due to their tumor cell growth inhibitory effects. [] This highlights the potential of Clausena plants as a source of novel compounds for cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)